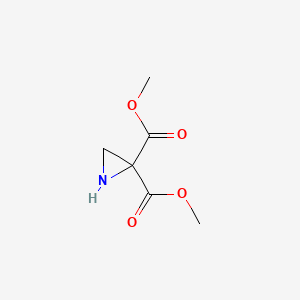

Dimethyl Aziridine-2,2-dicarboxylate

Description

Dimethyl aziridine-2,2-dicarboxylate is a three-membered heterocyclic compound featuring a strained aziridine ring with two ester groups at the 2-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition and ring-opening reactions. For example, thermolysis of triazolines derived from dimethyl benzylidenemalonate can eliminate N₂ to form dimethyl 1,3-diphenylaziridine-2,2-dicarboxylate, though the aziridine system is thermally unstable at elevated temperatures . Its synthesis often involves transition-metal-catalyzed isomerization or elimination reactions, as seen in the Rh₂(Piv)₄-catalyzed preparation of dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate .

Properties

CAS No. |

98694-45-2 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

dimethyl aziridine-2,2-dicarboxylate |

InChI |

InChI=1S/C6H9NO4/c1-10-4(8)6(3-7-6)5(9)11-2/h7H,3H2,1-2H3 |

InChI Key |

FDNMGQUWPNVDKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Alternatives

Prior to iron-based methods, Rh₂(Piv)₄ was employed for analogous isomerizations. While effective, this approach is limited by cost and substrate specificity. For instance, methyl 5-methoxy-3-phenylisoxazole-4-carboxylate isomerizes to dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate in 78% yield but requires anhydrous conditions and inert atmospheres.

Halogenation and Subsequent Nucleophilic Displacement

N-Haloamine chemistry provides a divergent pathway to aziridine-2,2-dicarboxylates, leveraging halogenated intermediates for functionalization.

Synthesis via N-Fluoroaziridine Intermediates

Dimethyl aziridine-2,2-dicarboxylate can be synthesized from N-fluoroaziridine precursors. Treatment of dimethyl aziridine-2,2-dicarboxylate with select fluorinating agents (e.g., Selectfluor®) introduces the N-fluoro group, which is subsequently displaced by methoxide ions under basic conditions. Critical parameters include:

-

Solvent polarity : Acetonitrile enhances fluorination efficiency.

-

Temperature control : Reactions conducted at 0°C minimize side reactions.

Table 2: Halogenation-Nucleophilic Displacement Optimization

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Fluorination | Selectfluor® | CH₃CN, 0°C | 92 |

| Methoxy displacement | NaOMe/MeOH | RT, 2 h | 89 |

Stereoselective Synthesis Using Sulfur Ylides

Chiral aziridines, including dimethyl aziridine-2,2-dicarboxylate, are accessible via sulfur ylide-mediated cyclization. This method excels in constructing stereodefined three-membered rings.

Sulfur Ylide-Imine Cycloaddition

Reaction of dimethyl diazomalonate with a chiral sulfinyl imine generates an aziridine with high enantiomeric excess (ee > 95%). Key steps include:

-

Ylide formation : Dimethyl diazomalonate reacts with a sulfide (e.g., dimethyl sulfide) under basic conditions.

-

Cycloaddition : The ylide attacks the sulfinyl imine, forming the aziridine ring.

-

Oxidation : m-Chloroperoxybenzoic acid (mCPBA) oxidizes the sulfinyl group, yielding the final product.

Table 3: Stereoselective Synthesis Parameters

| Parameter | Value | Impact on ee |

|---|---|---|

| Imine configuration | S-sulfinyl | ee = 97% |

| Solvent | CH₂Cl₂ | ee retention |

| Oxidant | mCPBA | No racemization |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield Range (%) | Stereocontrol | Scalability | Cost |

|---|---|---|---|---|

| FeCl₂ isomerization | 82–88 | Moderate | High | Low |

| Rh₂(Piv)₄ isomerization | 70–78 | Low | Moderate | High |

| Halogenation-displacement | 85–89 | None | High | Medium |

| Sulfur ylide | 90–95 | High | Low | High |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its inherent ring strain (~26–27 kcal/mol). Key reactions include:

Thiolate-Mediated Opening

-

Reaction with thiolates (e.g., benzenethiolate) proceeds via N-attack, leading to ring-opening and formation of β-amino thioethers.

-

Example :

Amine and Alcohol Reactions

-

Treatment with primary amines (e.g., benzylamine) yields β-amino esters:

Reductive Ring-Opening

Samarium diiodide (SmI) induces reductive cleavage, with selectivity dependent on substituents:

| Substrate | Conditions | C–N Cleavage Product | C–C Cleavage Product | Yield (%) |

|---|---|---|---|---|

| N-Ts-aziridine-2-carboxylate | SmI, THF, 25°C | β-Amino ester | None | 92 |

| 3-Aryl-aziridine | SmI, THF, 25°C | β-Amino ester (60%) | Styrene derivative (40%) | 60 |

-

Mechanism : Single-electron transfer to the aziridine ring generates a radical anion, followed by selective bond cleavage. N-Activating groups (e.g., Ts) favor C–N cleavage, while 3-aryl substituents promote competing C–C cleavage .

Enzymatic Inhibition

Dimethyl aziridine-2,2-dicarboxylate derivatives act as irreversible cysteine protease inhibitors:

-

Cathepsin L Inhibition :

-

Mechanism : Thiolate attack at the aziridine nitrogen forms a covalent adduct, irreversibly blocking the enzyme active site.

Comparative Reactivity with Analogues

The 2,2-diester configuration confers distinct reactivity compared to monoesters or 2,3-diesters:

| Reaction | 2,2-Diester | 2,3-Diester |

|---|---|---|

| Thiolate Opening | Faster due to increased electrophilicity | Slower; steric hindrance at C-3 |

| Reductive Cleavage | Predominant C–N cleavage | Competitive C–C cleavage (3-aryl cases) |

| Enzymatic Stability | Lower (prone to ring-opening) | Higher (steric protection at C-3) |

Thermal and Acidic Stability

-

Thermal Decomposition : At 82°C, the aziridine ring undergoes rearrangement to oxazole derivatives via nitrile ylide intermediates .

-

Acid-Mediated Reactions : Treatment with HCl induces N-deprotection and cyclization to form α,β-unsaturated esters .

Table 1: Nucleophilic Ring-Opening Yields

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| HO | Dicarboxylic acid | RT, 2 h | 64–98 |

| MeOH | Methyl ester | RT, 2 h | 99 |

| NaN | Diazenyl derivative | DMF, 60°C, 4 h | 85 |

Table 2: Reductive Opening Selectivity

| N-Substituent | C–N Cleavage (%) | C–C Cleavage (%) |

|---|---|---|

| Tosyl (Ts) | 100 | 0 |

| SES* | 95 | 5 |

| Benzyl | 60 | 40 |

Scientific Research Applications

Organic Synthesis

Dimethyl Aziridine-2,2-dicarboxylate serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The compound's ability to undergo various transformations makes it an essential intermediate in organic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that aziridine derivatives can act as alkylating agents that interact with DNA and inhibit replication. Studies have shown significant cytotoxicity against cancer cell lines like HeLa and Ishikawa cells, with IC50 values comparable to established chemotherapeutics such as cisplatin.

- Antimicrobial Properties : Investigations into the biological activity of Dimethyl Aziridine-2,2-dicarboxylate reveal its potential as an antimicrobial agent. Its reactivity allows it to modify bacterial proteins, potentially disrupting their function.

Biological Studies

The compound's high reactivity makes it a valuable tool for studying enzyme mechanisms and protein modifications. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Industrial Applications

Dimethyl Aziridine-2,2-dicarboxylate is also utilized in industrial settings:

- Specialty Chemicals : It contributes to the production of various specialty chemicals and materials, including polymers and coatings.

- Agrochemicals : The compound is explored for its potential use in developing agrochemicals that target specific pests or diseases in crops.

Case Study 1: Anticancer Research

A study investigating the anticancer properties of aziridine derivatives demonstrated that compounds similar to Dimethyl Aziridine-2,2-dicarboxylate exhibited significant cytotoxic effects on cancer cell lines. The research highlighted the mechanism by which these compounds could act as alkylating agents, leading to DNA damage and subsequent cell death.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial applications, researchers evaluated the efficacy of Dimethyl Aziridine-2,2-dicarboxylate against various bacterial strains. The results indicated promising activity against resistant strains, suggesting its potential role in developing new antibiotics .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for nitrogen-containing heterocycles and complex organic molecules |

| Medicinal Chemistry | Potential anticancer and antimicrobial agent; studied for drug development |

| Biological Studies | Tool for studying enzyme mechanisms and protein modifications |

| Industrial Use | Production of specialty chemicals and agrochemicals |

Mechanism of Action

The mechanism of action of Dimethyl Aziridine-2,2-dicarboxylate involves the high reactivity of the aziridine ring, which undergoes nucleophilic ring-opening reactions. This reactivity is enhanced by the presence of electron-withdrawing groups, making the compound highly reactive towards nucleophiles . The compound targets thiol groups in proteins, leading to the formation of alkylated products that can inhibit protein function .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Aziridine Dicarboxylates

Substituents significantly impact stability and reactivity. Electron-withdrawing groups (e.g., nitrobenzenesulfonyl in 97p) enhance thermal stability but reduce yields due to steric hindrance .

Reactivity and Stability

- Thermal Stability : Dimethyl aziridine-2,2-dicarboxylates are prone to ring-opening or decomposition at high temperatures. For example, dimethyl 1,3-diphenylaziridine-2,2-dicarboxylate decomposes upon heating, limiting its utility in high-temperature reactions .

- Stereochemical Effects : The trans-isomer of dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate undergoes hydrolytic cleavage rather than cycloaddition, unlike its cis-counterpart, which forms oxazolidines via fragmentation/cycloaddition (albeit in low yields) .

Key Research Findings

Cycloaddition Reactions : Aziridine dicarboxylates participate in 1,3-dipolar cycloadditions but often require mild conditions due to thermal instability. For example, dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate forms oxazolidines in toluene, though yields remain low (≤30%) .

Biological Potential: Derivatives like 97p and 97n exhibit structural motifs (e.g., sulfonyl and benzoyl groups) associated with bioactivity, though explicit studies are pending .

Biological Activity

Dimethyl Aziridine-2,2-dicarboxylate (DA2DC) is a bicyclic compound featuring a three-membered aziridine ring and two carboxylate functional groups. Its molecular formula is C₇H₁₄N O₄. This compound is recognized for its unique structural properties and significant biological activities, which make it a subject of interest in medicinal chemistry and drug development.

The aziridine ring in DA2DC contributes to its reactivity, allowing it to participate in various chemical transformations. Several synthetic routes have been developed for DA2DC, often involving the reaction of suitable precursors under controlled conditions to yield the desired product. The synthesis typically emphasizes the preservation of the aziridine structure while introducing functional groups that enhance biological activity.

Biological Activities

Research indicates that DA2DC exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : DA2DC has shown potential against various microbial strains. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens suggest that DA2DC can inhibit bacterial growth effectively .

- Anticancer Activity : DA2DC has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies indicate that derivatives of aziridine compounds exhibit significant antiproliferative activity against breast cancer cell lines (e.g., T47D and MCF-7). For instance, certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents like Doxorubicin, indicating a promising therapeutic potential .

- Antiparasitic Activity : Similar aziridine derivatives have been reported to inhibit cathepsin L-like enzymes in parasites such as Trypanosoma brucei and Plasmodium falciparum, suggesting that DA2DC may also possess antiparasitic properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of DA2DC and related compounds:

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various aziridine derivatives, including DA2DC, against clinical isolates of S. aureus. The results indicated that certain modifications to the aziridine structure could enhance antibacterial potency significantly (MIC values ranging from 8–16 µg/mL) compared to traditional antibiotics .

- Anticancer Evaluation :

- Mechanistic Insights :

Comparative Analysis with Related Compounds

To better understand the unique properties of DA2DC, a comparative analysis with other aziridine derivatives is valuable:

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| Dimethyl Aziridine-3-carboxylate | Aziridine | Contains an additional carboxyl group | Moderate | Low |

| Dimethyl 3-nitroaziridine-2-carboxylate | Nitro-substituted | Increased polarity | High | Moderate |

| Dimethyl Aziridine-2,3-dicarboxylate | Aziridine | Two carboxyl groups at different positions | High | Significant |

This table illustrates how structural variations influence the biological activities of aziridine derivatives.

Q & A

Q. What are the key synthetic challenges in preparing dimethyl aziridine-2,2-dicarboxylate derivatives, and how does isomer configuration influence reactivity?

The synthesis of dimethyl aziridine-2,2-dicarboxylate derivatives is complicated by competing side reactions such as hydrolytic ring cleavage and fragmentation. For example, the cis isomer participates effectively in 1,3-dipolar cycloadditions with carbonyl dipolarophiles to yield oxazolidines, while the trans isomer predominantly undergoes hydrolysis, resulting in lower product yields. Solvent selection (e.g., toluene) and reaction temperature are critical to suppress undesired pathways and stabilize reactive intermediates .

Q. What safety protocols are essential for handling dimethyl aziridine-2,2-dicarboxylate in laboratory settings?

Researchers must prioritize containment in fume hoods, use personal protective equipment (PPE), and restrict access to trained personnel. While no direct safety data for this compound is provided, analogous aziridine derivatives require stringent precautions due to their potential toxicity and reactivity. Compliance with institutional guidelines and consultation of hazard databases (e.g., ECHA, ChemIDplus) is advised .

Advanced Research Questions

Q. How can low yields in 1,3-dipolar cycloadditions involving dimethyl aziridine-2,2-dicarboxylate be addressed?

Low yields often arise from competing fragmentation or hydrolysis. Strategies include:

- Solvent optimization : Non-polar solvents like toluene stabilize transition states in cycloadditions.

- Temperature control : Thermolysis at moderate temperatures minimizes decomposition.

- Catalyst screening : Lewis acids or Brønsted acids may accelerate cycloaddition kinetics.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aziridine ring enhance dipolarophilicity .

Q. What analytical methods validate the stereochemical outcomes of aziridine-derived cycloadducts?

- HRMS and IR spectroscopy : Confirm molecular formulas and functional groups (e.g., ester carbonyl stretches at ~1730 cm⁻¹).

- NMR spectroscopy : ¹H-¹H coupling constants and NOESY correlations differentiate cis vs. trans configurations. For example, endo vs. exo cycloadducts exhibit distinct splitting patterns in ¹H NMR .

Q. How do steric and electronic effects of substituents modulate reactivity in aziridine-based reactions?

- Electronic effects : Nitro groups at the 4-position of the phenyl ring enhance electrophilicity, facilitating cycloaddition.

- Steric effects : Bulky substituents on the aziridine ring hinder transition-state alignment, necessitating strain-release strategies (e.g., ring-opening/ring-closing sequences). Computational modeling (DFT) can predict substituent-dependent activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.